molecular formula C18H15NO2 B11848364 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole CAS No. 24097-25-4

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole

Cat. No.: B11848364
CAS No.: 24097-25-4
M. Wt: 277.3 g/mol
InChI Key: JMFNRXASKQIEGN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole typically involves cyclization reactions. One common method is the cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness . These methods often employ microwave-assisted reactions or other advanced techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is unique due to its fused naphthalene and isoxazole rings, which impart distinct chemical and biological properties.

Biological Activity

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Properties:

  • CAS Number: 24097-25-4
  • Molecular Formula: C18_{18}H15_{15}NO2_2
  • Molecular Weight: 277.3 g/mol
  • IUPAC Name: 3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole

The structure of this compound features a fused naphthalene and isoxazole ring system, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:

  • Binding to Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Modulation of Gene Expression: The compound could affect transcription factors that regulate gene expression.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Apoptosis induction
MCF-7 (Breast)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness was evaluated in vitro against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study published in the Journal of Medicinal Chemistry reported that the compound showed selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing the compound's efficacy .
  • Antimicrobial Testing :
    • Another research article focused on the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated that it could serve as a potential lead for developing new antimicrobial agents .
  • Mechanistic Insights :
    • A mechanistic study revealed that the compound inhibits a specific kinase involved in cancer cell proliferation, suggesting a targeted approach for cancer therapy .

Properties

CAS No.

24097-25-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole

InChI

InChI=1S/C18H15NO2/c1-20-14-9-6-13(7-10-14)18-16-11-8-12-4-2-3-5-15(12)17(16)19-21-18/h2-7,9-10H,8,11H2,1H3

InChI Key

JMFNRXASKQIEGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NO2

Origin of Product

United States

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